molecular formula C22H20N4OS B601014 Axitinib Impurity 4 CAS No. 1443118-73-7

Axitinib Impurity 4

Cat. No. B601014
M. Wt: 388.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Axitinib Impurity 4 is a derivative of Axitinib . Axitinib is an indazole derivative and a second-generation tyrosine kinase inhibitor that works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) .


Synthesis Analysis

Axitinib derivatives were designed by replacing the C=C moiety with the N=N group, and the substituted benzene or pyrrole analogs were considered to replace the pyridine ring . The cocrystallization of Axitinib with a group of carboxylic acids was attempted to improve its aqueous solubility .


Molecular Structure Analysis

The molecular formula of Axitinib Impurity 4 is C22H20N4OS, and its molecular weight is 388.49 .


Chemical Reactions Analysis

Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent (<10% each), by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 .


Physical And Chemical Properties Analysis

Axitinib pharmacokinetics are dose-proportional within 1–20 mg twice daily, which includes the clinical dose range. Axitinib has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of axitinib is in agreement with what is expected based on the plasma half-life of the drug .

Scientific Research Applications

Anti-Cancer Research

Specific Scientific Field

Oncology and cancer research.

Summary of Application

Axitinib Impurity 4, a derivative of Axitinib (AG-013736), is investigated for its anti-cancer properties. Axitinib itself is a potent multi-target tyrosine kinase inhibitor that primarily targets VEGFR-1, VEGFR-2, VEGFR-3, PDGFR β, and c-Kit . Impurity 4 may exhibit similar or distinct anti-cancer effects.

Experimental Procedures

Researchers conduct in vitro and in vivo studies to evaluate the impact of Axitinib Impurity 4 on cancer cells. Key steps include:

Results and Outcomes

Researchers observe the following:

Safety And Hazards

Axitinib is harmful if swallowed. It is highly (>99%) bound to human plasma proteins with preferential binding to albumin and moderate binding to α1-acid glycoprotein .

Future Directions

Axitinib combined with other treatments in advanced hepatocellular carcinoma (HCC) shows tremendous potential in anti-tumoral effects. More studies are still warranted in the near future to move toward clinical applications .

properties

CAS RN

1443118-73-7

Product Name

Axitinib Impurity 4

Molecular Formula

C22H20N4OS

Molecular Weight

388.49

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.